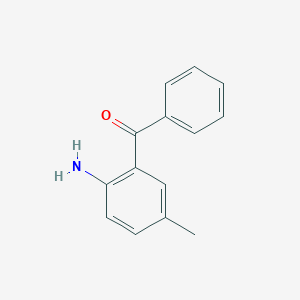

(2-Amino-5-methylphenyl)(phenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-5-methylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPDVYDLHYUTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170498 | |

| Record name | 2-Amino-5-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17852-28-7 | |

| Record name | 2-Amino-5-methylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17852-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-methylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017852287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-METHYLBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XZG5K5ZJX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-5-methylphenyl)(phenyl)methanone: Core Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of (2-Amino-5-methylphenyl)(phenyl)methanone. It also details relevant experimental protocols for its synthesis and characterization and explores a potential mechanism of action related to its structural class, offering valuable insights for researchers in medicinal chemistry and drug development.

Core Physicochemical Properties

This compound, also known as 2-amino-5-methylbenzophenone, is an aromatic ketone with the chemical formula C₁₄H₁₃NO.[1] Its core structure consists of a phenyl group and a 2-amino-5-methylphenyl group linked by a carbonyl moiety. This compound serves as a valuable intermediate in the synthesis of various organic molecules, particularly in the development of central nervous system agents.[2]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 17852-28-7 | [1] |

| Molecular Formula | C₁₄H₁₃NO | [1] |

| Molecular Weight | 211.26 g/mol | [1] |

| Boiling Point | 407.1 °C at 760 mmHg | [2] |

| Density | 1.135 g/cm³ | [2] |

| Appearance | Yellow to gold crystalline powder (for related aminobenzophenones) | [3] |

| Solubility | Practically insoluble in water; Soluble in methanol, ethanol, DMSO, and chloroform (for related aminobenzophenones) | [3] |

Experimental Protocols

Synthesis of 2-Aminobenzophenones: A General Approach

The synthesis of 2-aminobenzophenones, including this compound, can be achieved through several established methods. A common and versatile approach is the Friedel-Crafts acylation of an appropriately substituted aniline. This method, however, often requires protection of the amino group to prevent side reactions.

A General Protocol via Friedel-Crafts Acylation:

-

Protection of the Amino Group: The starting aniline (e.g., 4-methylaniline) is first protected, commonly by acetylation using acetyl chloride or acetic anhydride to form the corresponding acetanilide. This step prevents the amino group from reacting with the Lewis acid catalyst in the subsequent step.

-

Friedel-Crafts Acylation: The protected aniline is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in an inert solvent like dichloromethane. The reaction is typically carried out at a low temperature initially and then allowed to proceed at room temperature.

-

Deprotection: The resulting acetamidobenzophenone is deprotected by acid or base hydrolysis to yield the desired 2-aminobenzophenone. Refluxing with a mixture of ethanol and concentrated hydrochloric acid is a common method for deprotection.

-

Purification: The final product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aminobenzophenone derivative.

Other synthetic strategies include the reaction of aryl Grignard reagents with 2-aminobenzaldehydes followed by oxidation, and palladium-catalyzed cross-coupling reactions.[4]

Characterization Workflow

The structural confirmation and purity assessment of synthesized this compound would typically involve a combination of standard analytical techniques.

Potential Biological Activity and Signaling Pathway Involvement

While specific biological data for this compound is limited in publicly available literature, compounds with a similar (2-aminothiophen-3-yl)(phenyl)methanone scaffold have been identified as positive allosteric modulators (PAMs) of the A1 adenosine receptor (A1AR).[5] A1ARs are G protein-coupled receptors (GPCRs) that play a crucial role in regulating neuronal activity.[2][6]

The A1 Adenosine Receptor Signaling Cascade:

The A1AR is primarily coupled to the inhibitory G protein, Gi/o.[7] Activation of the A1AR by its endogenous ligand, adenosine, initiates a signaling cascade that leads to a decrease in neuronal excitability.

As a PAM, a molecule like this compound would not directly activate the A1AR but would bind to a different site on the receptor, enhancing the ability of adenosine to bind and activate it. This leads to a more pronounced downstream effect, including:

-

Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This, in turn, reduces the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The G protein subunits can directly modulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium (Ca2+) channels, which reduces neurotransmitter release.[7]

The potential for compounds of this class to act as PAMs at the A1AR makes them attractive candidates for the development of novel therapeutics for conditions such as epilepsy and neuropathic pain, where dampening neuronal hyperexcitability is a key therapeutic goal.[5] Further research is warranted to specifically elucidate the biological activity of this compound and its potential interaction with the A1 adenosine receptor.

References

- 1. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2-Amino-5-methylbenzophenone

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 2-Amino-5-methylbenzophenone, a key molecular scaffold in medicinal chemistry and drug development. While the specific historical discovery of this particular methylated derivative is not extensively documented, its significance is understood within the broader context of the development of 2-aminobenzophenones as a critical class of intermediates. This document will detail a plausible and widely utilized synthetic methodology, present key quantitative data, and discuss the compound's role in contemporary research.

Introduction: A Legacy of Therapeutic Potential

2-Aminobenzophenone and its derivatives are a cornerstone in the synthesis of a multitude of heterocyclic compounds, most notably the 1,4-benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The journey into the therapeutic potential of this structural motif began in the mid-20th century, with the work of Leo Sternbach and his team at Hoffmann-La Roche, which led to the discovery of chlordiazepoxide (Librium) and diazepam (Valium). This pioneering work established 2-aminobenzophenones as indispensable precursors in the pharmaceutical industry. While the 5-chloro and 5-nitro substituted analogs have historically garnered more attention due to their direct application in the synthesis of these blockbuster drugs, the 5-methyl derivative represents a versatile platform for the development of novel therapeutic agents with potentially different pharmacological profiles.

Physicochemical and Spectroscopic Data

The precise characterization of 2-Amino-5-methylbenzophenone is fundamental for its application in synthetic chemistry and drug design. The following table summarizes its key physicochemical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| CAS Number | 17852-28-7 |

| Appearance | Not widely reported, likely a crystalline solid |

| Melting Point | Not widely reported |

| Boiling Point | 407.1°C at 760 mmHg |

| Density | 1.135 g/cm³ |

| ¹H NMR | Spectral data available in select databases |

| ¹³C NMR | Spectral data available in select databases |

| Mass Spectrum (EI) | Key fragments can be predicted based on structure |

| IR Spectrum | Characteristic peaks for N-H, C=O, and aromatic C-H stretches |

Core Synthetic Pathway: The Friedel-Crafts Acylation

The most established and versatile method for the synthesis of 2-aminobenzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. For the synthesis of 2-Amino-5-methylbenzophenone, the logical starting materials are p-toluidine and benzoyl chloride.

The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring of p-toluidine. The amino group of p-toluidine is a strongly activating, ortho-, para-director. However, under the acidic conditions of the Friedel-Crafts reaction, the amino group is protonated to form an ammonium salt, which is a deactivating group. To circumvent this, the amino group is typically protected, for example, by acetylation to form an amide. The amide is still an ortho-, para-director but is less activating than the free amino group. Following the acylation, the protecting group is removed by hydrolysis to yield the final product.

A plausible workflow for the synthesis is depicted below:

Caption: Synthetic workflow for 2-Amino-5-methylbenzophenone.

Experimental Protocols

The following is a detailed, generalized experimental protocol for the synthesis of 2-Amino-5-methylbenzophenone via the Friedel-Crafts acylation of N-acetyl-p-toluidine.

Step 1: Synthesis of N-acetyl-p-toluidine (Acetotoluidide)

-

To a stirred solution of p-toluidine (1 mole) in glacial acetic acid (250 mL), add acetic anhydride (1.1 moles) dropwise while maintaining the temperature below 40°C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture into ice-cold water (1 L) with vigorous stirring.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to afford N-acetyl-p-toluidine as white crystals.

-

Dry the product in a vacuum oven.

Step 2: Friedel-Crafts Acylation of N-acetyl-p-toluidine

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (2.2 moles) and dry carbon disulfide (500 mL).

-

Cool the suspension in an ice bath and add a solution of N-acetyl-p-toluidine (1 mole) and benzoyl chloride (1.1 moles) in dry carbon disulfide (250 mL) dropwise with constant stirring over a period of 2 hours.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-4 hours until the evolution of HCl gas ceases.

-

Distill off the carbon disulfide.

-

To the cooled residue, add crushed ice (1 kg) slowly, followed by concentrated hydrochloric acid (200 mL) to decompose the aluminum chloride complex.

-

The crude acylated product will separate as a solid.

Step 3: Hydrolysis of the Acylated Intermediate

-

Transfer the crude product from Step 2 to a round-bottom flask.

-

Add a mixture of concentrated hydrochloric acid (500 mL) and ethanol (500 mL).

-

Reflux the mixture for 6-8 hours to effect hydrolysis of the acetyl group.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

The 2-Amino-5-methylbenzophenone will precipitate.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Quantitative Data from a Representative Synthesis

The following table summarizes typical quantitative data for the synthesis of a 2-aminobenzophenone derivative, which can be considered representative for the synthesis of 2-Amino-5-methylbenzophenone.

| Step | Reactant | Molar Ratio | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | p-Toluidine | 1.0 | N-acetyl-p-toluidine | 149.19 | 135-142 | 90-95 |

| 2 & 3 | N-acetyl-p-toluidine | 1.0 | 2-Amino-5-methylbenzophenone | 211.26 | 148-169 | 70-80 |

Logical Relationships in Synthesis and Application

The relationship between the starting materials, the synthetic process, and the potential applications of 2-Amino-5-methylbenzophenone can be visualized as follows:

Caption: Logical flow from starting materials to applications.

Conclusion and Future Directions

While the specific historical account of the discovery of 2-Amino-5-methylbenzophenone remains elusive, its importance is firmly rooted in the broader history of 2-aminobenzophenones as pivotal intermediates in pharmaceutical synthesis. The Friedel-Crafts acylation provides a reliable and scalable method for its preparation. As researchers continue to explore new chemical space for drug discovery, derivatives of 2-Amino-5-methylbenzophenone may offer unique opportunities for the development of novel therapeutics targeting a range of diseases. The versatile nature of this scaffold ensures its continued relevance in the fields of medicinal chemistry and materials science.

An In-depth Technical Guide to the Reactivity of 2-Benzoyl-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoyl-4-methylaniline, a derivative of 2-aminobenzophenone, is a versatile organic compound with significant potential in synthetic and medicinal chemistry. Its structure, featuring a benzoyl group ortho to an amino group on a toluene ring, provides a unique combination of reactive sites. This guide offers a comprehensive overview of the synthesis, core reactivity, and potential applications of 2-benzoyl-4-methylaniline, with a focus on providing actionable data and experimental insights for laboratory applications. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established reactivity patterns of the 2-aminobenzophenone scaffold and related substituted anilines.

Synthesis of 2-Benzoyl-4-methylaniline

The primary route for the synthesis of 2-benzoyl-4-methylaniline and its analogs is the Friedel-Crafts acylation of anilines.[1][2] This involves the reaction of a suitably protected 4-methylaniline (p-toluidine) with benzoyl chloride in the presence of a Lewis acid catalyst. The amino group of the aniline must first be protected, typically by acylation, to prevent it from reacting with the Lewis acid catalyst.[3]

A general synthetic workflow is depicted below:

Caption: Synthetic pathway for 2-Benzoyl-4-methylaniline.

Core Reactivity

The reactivity of 2-benzoyl-4-methylaniline is governed by the interplay of its three key functional components: the primary amino group, the electron-rich aromatic ring, and the benzoyl group.

Reactions of the Amino Group

The primary amino group is a key site for nucleophilic reactions.

-

Diazotization: The amino group can be converted to a diazonium salt upon treatment with nitrous acid. This diazonium salt is a versatile intermediate that can be substituted with a variety of nucleophiles.

-

Condensation Reactions: The amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines).

Electrophilic Aromatic Substitution

The aniline ring is activated towards electrophilic aromatic substitution by the electron-donating amino and methyl groups. These groups direct incoming electrophiles to the ortho and para positions. The benzoyl group is a deactivating, meta-directing group. The positions ortho and para to the strongly activating amino group are the most likely sites of substitution.

Reactions Involving the Benzoyl Group

The carbonyl group of the benzoyl moiety can undergo typical ketone reactions, such as reduction to a secondary alcohol or reductive amination.

Cyclization Reactions

The 2-aminobenzophenone scaffold is a well-established precursor for the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery.[5]

-

Benzodiazepines: Reaction with α-amino acids or their derivatives can lead to the formation of 1,4-benzodiazepines, a class of compounds with prominent psychoactive effects.

-

Quinolines and Acridones: Various cyclization strategies can be employed to synthesize quinoline and acridone derivatives, which are present in many bioactive molecules.[5]

A logical diagram of the reactivity is presented below:

Caption: Reactivity of 2-Benzoyl-4-methylaniline.

Quantitative Data

Table 1: Yields for Friedel-Crafts Acylation of Anilides

| Anilide | Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |

| Acetanilide | Benzoyl Chloride | AlCl₃ | Dichloromethane | High | [3] |

| Acetanilide | Acetic Anhydride | Zinc Chloride | - | - | [6] |

Table 2: Yields for the Synthesis of 2-Aminobenzophenone Derivatives

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

| 2-Hydrazobenzophenone | t-Butyl bromoacetate, NaH | 50 °C | 67 | [5] |

| 2-Aminobenzonitrile | Aryl-Grignard reagent | - | 71 | [1] |

Experimental Protocols

The following are generalized experimental protocols for key reactions involving the 2-aminobenzophenone scaffold, which can be adapted for 2-benzoyl-4-methylaniline.

Protocol 1: Synthesis of 2-Benzoyl-4-methylaniline via Friedel-Crafts Acylation (Analogous)

This protocol is adapted from the general procedure for the Friedel-Crafts acylation of protected anilines.[3]

-

Protection of 4-methylaniline:

-

Dissolve 4-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane).

-

Add a base (e.g., pyridine, 1.1 eq).

-

Cool the mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.

-

Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-acetyl-4-methylaniline.

-

-

Friedel-Crafts Acylation:

-

Suspend anhydrous aluminum chloride (2.5 eq) in dry dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C and add benzoyl chloride (1.2 eq) dropwise.

-

Add a solution of N-acetyl-4-methylaniline (1.0 eq) in dry dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Deprotection:

-

Dissolve the crude N-acetyl-2-benzoyl-4-methylaniline in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution.

-

Collect the precipitated product by filtration, wash with water, and purify by recrystallization.

-

Protocol 2: N-Acylation of 2-Benzoyl-4-methylaniline (Analogous)

-

Dissolve 2-benzoyl-4-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF).

-

Add a base such as pyridine or triethylamine (1.2 eq).

-

Cool the solution to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated product.

Conclusion

2-Benzoyl-4-methylaniline represents a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems of medicinal interest. While direct research on this specific molecule is limited, its reactivity can be reliably predicted based on the well-established chemistry of 2-aminobenzophenones and substituted anilines. The synthetic and reaction protocols provided in this guide, derived from analogous systems, offer a solid foundation for its utilization in research and development. Further investigation into the specific reaction kinetics and yields for 2-benzoyl-4-methylaniline is warranted to fully exploit its synthetic potential.

References

- 1. asianpubs.org [asianpubs.org]

- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 3. benchchem.com [benchchem.com]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]

Preliminary Research Applications of 2-Amino-5-methylbenzophenone (CAS 17852-28-7): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylbenzophenone, with the Chemical Abstracts Service (CAS) registry number 17852-28-7, is an aromatic organic compound belonging to the class of aminobenzophenones. Structurally, it features a benzophenone core with an amino group at the 2-position and a methyl group at the 5-position of one of the phenyl rings. While research directly focused on 2-amino-5-methylbenzophenone is limited, the broader class of 2-aminobenzophenones serves as a crucial scaffold in medicinal chemistry and drug discovery. These compounds are pivotal intermediates in the synthesis of a variety of biologically active molecules and pharmaceuticals. This technical guide provides an in-depth look at the preliminary research applications of 2-amino-5-methylbenzophenone and its closely related analogs, summarizing available data, outlining experimental protocols, and visualizing key synthetic pathways.

Core Applications in Synthetic Chemistry

The primary and most well-documented application of 2-amino-5-methylbenzophenone and its derivatives is as a precursor in the synthesis of heterocyclic compounds, most notably benzodiazepines. Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. The general synthetic scheme involves the cyclization of a 2-aminobenzophenone derivative.

A representative synthetic pathway for the preparation of benzodiazepine derivatives from a 2-aminobenzophenone is outlined below.

Figure 1: General synthesis of 1,4-benzodiazepine derivatives.

Potential Therapeutic Applications of Derivatives

Research into derivatives of 2-aminobenzophenone has unveiled a spectrum of potential therapeutic activities. While specific data for the 5-methyl substituted compound is not extensively available, the following applications for the broader class of compounds provide a strong rationale for its investigation in these areas.

Anti-inflammatory and Antimitotic Activity

Derivatives of 2-aminobenzophenone have been investigated for their potential as anti-inflammatory and antimitotic agents. Certain compounds have shown the ability to inhibit p38 MAP kinase, a key enzyme in the inflammatory cascade, and to disrupt tubulin polymerization, a critical process in cell division, respectively.

Skeletal Muscle Relaxant Properties

Several studies have explored the synthesis and evaluation of 2-aminobenzophenone derivatives as skeletal muscle relaxants. These compounds are often designed as analogs of known centrally acting muscle relaxants.

Antimalarial Activity

The 2-aminobenzophenone scaffold has been utilized as a starting point for the development of novel antimalarial agents. Research in this area focuses on synthesizing derivatives that are effective against drug-resistant strains of Plasmodium falciparum.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of 2-aminobenzophenone derivatives are crucial for researchers. Below are generalized procedures based on published literature for key experimental steps.

General Synthesis of a 1,4-Benzodiazepine Derivative

This protocol outlines a typical procedure for the synthesis of a benzodiazepine derivative from a 2-aminobenzophenone.

Materials:

-

2-Amino-5-methylbenzophenone

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Acylating agent (e.g., an N-protected amino acid chloride)

-

Tertiary amine base (e.g., triethylamine)

-

Cyclizing agent (e.g., acetic acid, heat)

Procedure:

-

Dissolve 2-amino-5-methylbenzophenone in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base to the solution.

-

Slowly add the acylating agent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo to obtain the intermediate amide.

-

Purify the intermediate amide by column chromatography or recrystallization.

-

Subject the purified amide to cyclization conditions (e.g., refluxing in acetic acid or heating) to yield the 1,4-benzodiazepine derivative.

-

Purify the final product by appropriate methods.

The logical workflow for this synthesis is depicted in the following diagram.

Figure 2: Workflow for the synthesis of benzodiazepine derivatives.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, EC50 values) for the biological activity of 2-amino-5-methylbenzophenone itself. The existing research focuses on its role as a synthetic intermediate. Further studies are required to elucidate its intrinsic biological properties.

Conclusion and Future Directions

2-Amino-5-methylbenzophenone (CAS 17852-28-7) is a valuable building block in synthetic and medicinal chemistry. Its primary application lies in the synthesis of benzodiazepines and other heterocyclic systems with potential therapeutic value. While direct biological data on this specific compound is scarce, the diverse activities of its derivatives highlight the importance of the 2-aminobenzophenone scaffold in drug discovery. Future research should focus on the synthesis and pharmacological evaluation of a wider range of derivatives of 2-amino-5-methylbenzophenone to explore its full potential in developing new therapeutic agents. Elucidating the structure-activity relationships of these derivatives will be crucial for designing compounds with improved potency and selectivity for various biological targets.

An In-depth Technical Guide on the Mechanism of Action of (2-Amino-5-methylphenyl)(phenyl)methanone (Mephenoxalone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Potentiation of GABAergic Neurotransmission

The primary mechanism of action of Mephenoxalone is its ability to enhance the effects of GABA at the GABA-A receptor, a ligand-gated ion channel.[4][5] This action classifies it as a positive allosteric modulator (PAM) of the GABA-A receptor.[5][6]

GABA-A Receptor Modulation

GABA-A receptors are pentameric protein complexes that form a chloride ion channel.[5] The binding of GABA to its receptor site triggers the opening of this channel, allowing an influx of chloride ions (Cl-) into the neuron.[5] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission.[5]

Mephenoxalone is thought to bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site.[5] This binding induces a conformational change in the receptor that increases the efficiency of GABA binding and/or the frequency of channel opening in the presence of GABA.[5][6] The resulting enhanced chloride influx potentiates the inhibitory effect of GABA, leading to generalized CNS depression, which manifests as muscle relaxation and anxiolysis.[4]

Figure 1: Signaling pathway of GABA-A receptor modulation by (2-Amino-5-methylphenyl)(phenyl)methanone.

Inhibition of Polysynaptic Reflexes in the Spinal Cord

A key site of action for Mephenoxalone is the spinal cord, where it inhibits polysynaptic reflexes.[1] Muscle tone and spasms are often maintained by reflex arcs within the spinal cord. Polysynaptic reflexes involve one or more interneurons between the sensory (afferent) and motor (efferent) neurons.[7]

By enhancing GABAergic inhibition within the spinal cord, Mephenoxalone dampens the activity of these interneurons. This reduces the transmission of nerve impulses from sensory neurons to motor neurons, thereby interrupting the reflex arc that sustains muscle spasms and high muscle tone.[3]

Figure 2: Logical diagram of polysynaptic reflex arc inhibition.

Potential Secondary Mechanisms

While potentiation of GABAergic transmission is the primary mechanism, some literature suggests other potential contributions to the overall effect of Mephenoxalone.

-

Modulation of Serotonergic and Dopaminergic Pathways: There are mentions of a possible interaction with serotonin and dopamine pathways, which could contribute to its anxiolytic and calming effects.[4] However, the specific nature and significance of these interactions are not well-defined.

-

Peripheral Muscle Effects: A minor, direct effect on muscle tissue through the modulation of calcium ion (Ca2+) flux has been proposed.[4] This could potentially reduce muscle contractility directly, although the central action is considered predominant.

Quantitative Data

A thorough search of the scientific literature did not yield specific quantitative data for this compound regarding its binding affinities (e.g., Kᵢ, Kₐ) to GABA-A receptors or its potency (e.g., EC₅₀, IC₅₀) in functional assays. The table below is provided as a template for the type of data that would be essential for a complete pharmacological profile.

| Parameter | Receptor/Assay | Value | Reference |

| Binding Affinity | |||

| Kᵢ | GABA-A Receptor (subtype-specific) | Data not available | |

| Functional Potency | |||

| EC₅₀ (GABA potentiation) | Electrophysiology (e.g., patch-clamp) | Data not available | |

| IC₅₀ (Polysynaptic reflex inhibition) | In vivo animal model | Data not available | |

| In Vivo Efficacy | |||

| ED₅₀ (Muscle relaxation) | Animal model (e.g., rotarod, grip strength) | Data not available |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that would be used to characterize the mechanism of action of a compound like this compound.

In Vitro GABA-A Receptor Potentiation Assay (Electrophysiology)

Objective: To determine if the compound potentiates GABA-evoked currents in cells expressing GABA-A receptors.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells are transiently or stably transfected with cDNAs encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2).

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.

-

Experimental Procedure:

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

A sub-maximal concentration of GABA (e.g., EC₁₀) is applied to elicit a baseline current.

-

After a washout period, the test compound (this compound) is pre-applied for a set duration (e.g., 30-60 seconds).

-

The same sub-maximal concentration of GABA is then co-applied with the test compound.

-

The potentiation of the GABA-evoked current by the test compound is measured as the percentage increase in current amplitude compared to the baseline.

-

A concentration-response curve is generated by testing a range of compound concentrations to determine the EC₅₀.

-

References

- 1. Mephenoxalone - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. mephenoxalone | Dosing & Uses | medtigo [medtigo.com]

- 4. What is the mechanism of Mephenoxalone? [synapse.patsnap.com]

- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Monosynaptic and polysynaptic reflexes – Lancaster Glossary of Child Development [lancaster.ac.uk]

A Technical Guide to the Potential Biological Activities of 2-Amino-5-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 2-aminobenzophenones are of particular interest due to their role as versatile synthetic intermediates and their inherent biological activities. While 2-Amino-5-methylbenzophenone itself is not extensively documented in scientific literature, its structural analogs, particularly those with substitutions at the 5-position, have demonstrated significant potential in oncology and neuroscience. This technical guide will provide an in-depth overview of the potential biological activities of 2-Amino-5-methylbenzophenone by examining the well-established activities of its close structural relatives. We will explore its potential as an antimitotic agent through the inhibition of tubulin polymerization and as a precursor for central nervous system (CNS) active agents, namely benzodiazepines. This document will adhere to stringent technical standards by presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid researchers in drug discovery and development.

Potential Anticancer Activity: Inhibition of Tubulin Polymerization

A significant body of evidence suggests that 2-aminobenzophenone derivatives are potent antimitotic agents that exert their anticancer effects by inhibiting tubulin polymerization.[1] This action disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The ortho-amino group on the benzophenone scaffold is considered crucial for this activity.

Mechanism of Action: Disruption of Microtubule Dynamics

2-Aminobenzophenone derivatives are believed to bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics triggers the mitotic spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately, programmed cell death (apoptosis) in rapidly dividing cancer cells.

Signaling Pathway Diagram

Caption: Antimitotic mechanism of 2-aminobenzophenones.

Quantitative Data: In Vitro Cytotoxicity of 2-Aminobenzophenone Analogs

| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | Colo 205 (Colon) | <0.01 | Tubulin Polymerization Inhibition |

| (2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | NUGC-3 (Gastric) | <0.01 | Tubulin Polymerization Inhibition |

| 2-amino-3,4,5-trimethoxybenzophenone analogue 17 | Various human cancer cell lines | 0.007-0.016 | Tubulin Polymerization Inhibition |

| Benzophenone derivative 10a | A549 (Lung) | 0.029 | Tubulin Polymerization Inhibition |

| Benzophenone derivative 10a | HCT-116 (Colon) | 0.035 | Tubulin Polymerization Inhibition |

Data sourced from analogous compounds to indicate potential efficacy.[1][2][3]

Experimental Protocols

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro by monitoring the increase in optical density (turbidity).[4]

-

Materials:

-

Purified bovine tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound (2-Amino-5-methylbenzophenone) dissolved in DMSO

-

Positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)

-

Negative control (DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

-

Pre-chilled 96-well plates

-

-

Procedure:

-

Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2 mg/mL.

-

Add GTP to the tubulin solution to a final concentration of 1 mM and glycerol to 15%.

-

In a pre-chilled 96-well plate, add the test compound at various concentrations. Include wells for positive and negative controls.

-

Add the tubulin-GTP solution to each well.

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time. The inhibition of polymerization is determined by a decrease in the Vmax (maximum rate of polymerization) and the final plateau of the polymerization curve compared to the negative control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.[1]

-

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well sterile microplates

-

Microplate reader (570 nm)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting cell viability against the compound concentration.

-

Potential as a Precursor for CNS-Active Agents (Benzodiazepines)

2-Aminobenzophenones are cornerstone precursors in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, anticonvulsant, and skeletal muscle relaxant properties.[5][6] These effects are mediated through the positive allosteric modulation of the GABA-A receptor. Therefore, 2-Amino-5-methylbenzophenone is a valuable starting material for the synthesis of novel benzodiazepine derivatives.

General Synthetic Pathway

The synthesis of benzodiazepines from 2-aminobenzophenones generally involves a two-step process: acylation of the amino group followed by cyclization to form the seven-membered diazepine ring.

Workflow Diagram

Caption: General synthesis of benzodiazepines.

Quantitative Data: Biological Activity of Benzodiazepine Analogs

The following table presents data for well-known benzodiazepines, illustrating the type of biological activity that can be expected from derivatives synthesized from 2-Amino-5-methylbenzophenone.

| Compound | Primary Biological Activity | Potency Metric | Value (nM) | Target Receptor |

| Diazepam | Anxiolytic, Muscle Relaxant | Ki (binding affinity) | 4.1 | GABA-A Receptor |

| Lorazepam | Anxiolytic, Sedative | Ki (binding affinity) | 1.8 | GABA-A Receptor |

| Alprazolam | Anxiolytic | Ki (binding affinity) | 5.2 | GABA-A Receptor |

This data is for representative benzodiazepines and not direct derivatives of 2-Amino-5-methylbenzophenone.

Experimental Protocols

This protocol outlines a general procedure for the synthesis of a benzodiazepine derivative from a 2-aminobenzophenone.[7]

-

Materials:

-

2-Amino-5-methylbenzophenone

-

Bromoacetyl bromide

-

Anhydrous solvent (e.g., Toluene)

-

Ammonia (gas or solution in an appropriate solvent)

-

Standard laboratory glassware for organic synthesis

-

-

Procedure:

-

Acylation: Dissolve 2-Amino-5-methylbenzophenone in anhydrous toluene under an inert atmosphere. Cool the solution in an ice bath. Slowly add a solution of bromoacetyl bromide in toluene. Stir the reaction at room temperature until completion (monitored by TLC). Wash the reaction mixture with water and brine, then dry the organic layer and concentrate under reduced pressure to obtain the bromoacetamide intermediate.

-

Cyclization: Dissolve the intermediate in a suitable solvent and treat with a source of ammonia. The reaction conditions (temperature, pressure, reaction time) will need to be optimized for the specific substrate. Upon completion, the reaction is worked up by extraction and purified by chromatography or recrystallization to yield the final 1,4-benzodiazepine product.

-

This test is widely used to screen for drugs that impair motor coordination and have skeletal muscle relaxant properties in rodents.[8][9][10]

-

Materials:

-

Rotarod apparatus for mice

-

Male Swiss albino mice (20-30 g)

-

Test compound (benzodiazepine derivative) formulated in a suitable vehicle (e.g., saline with Tween 80)

-

Positive control (e.g., Diazepam, 4 mg/kg, i.p.)

-

Vehicle control

-

-

Procedure:

-

Training: Select mice that can remain on the rotating rod (e.g., at 20-25 rpm) for at least 3-5 minutes.

-

Administration: Divide the trained mice into groups and administer the test compound, positive control, or vehicle control intraperitoneally.

-

Testing: At a predetermined time after injection (e.g., 30 minutes), place each mouse on the rotarod.

-

Measurement: Record the time each mouse remains on the rotating rod. The endpoint is when the mouse falls off or passively rotates with the rod for two consecutive revolutions.

-

Data Analysis: Compare the mean time on the rod for the treated groups with the control group. A significant decrease in the time spent on the rod indicates motor impairment and potential skeletal muscle relaxant activity.

-

Conclusion

While direct experimental data on 2-Amino-5-methylbenzophenone is sparse, the extensive research on its structural analogs provides a robust framework for predicting its potential biological activities. The evidence strongly suggests that this compound could serve as a valuable scaffold for the development of novel anticancer agents that function by inhibiting tubulin polymerization. Furthermore, its utility as a precursor for the synthesis of 1,4-benzodiazepine derivatives positions it as a key starting material for creating new modulators of the GABA-A receptor with potential applications in treating anxiety, seizure disorders, and muscle spasms. The protocols and data presented in this guide offer a comprehensive resource for researchers to initiate the exploration of 2-Amino-5-methylbenzophenone and its derivatives in drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 7. benchchem.com [benchchem.com]

- 8. Expt 10 Effects of skeletal muscle relaxants using rota-rod apparatus | PPTX [slideshare.net]

- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 10. ijbamr.com [ijbamr.com]

An In-depth Technical Guide to Exploratory Synthesis Routes for Novel Aminobenzophenones

Introduction

2-Aminobenzophenones are a critical class of chemical intermediates, serving as versatile synthons for a multitude of heterocyclic compounds with significant biological activity.[1] Their core structure is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including benzodiazepines (anxiolytics, anticonvulsants), quinazolines, and acridones (anticancer agents).[2][3] The strategic importance of these compounds has driven extensive research into developing diverse and efficient synthetic methodologies. This guide provides an in-depth exploration of both classical and novel synthesis routes for aminobenzophenones, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in drug discovery and development.

Classical Synthesis: The Friedel-Crafts Acylation

The Friedel-Crafts acylation remains one of the most traditional and widely used methods for constructing the benzophenone core.[4] This approach generally involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Several strategies exist, primarily differing by the choice of starting material.

Common challenges in these syntheses include the necessity of protecting the amino group to prevent its reaction with the Lewis acid catalyst and the often harsh reaction conditions required.[1][5]

Data Presentation: Comparison of Friedel-Crafts Methods

| Method | Starting Material | Key Steps | Advantages | Disadvantages | Typical Yield |

| Route 1 | Anthranilic Acid | Protection, Friedel-Crafts Acylation, Deprotection | Well-established, reliable protocol. | Multi-step process, requires harsh deprotection conditions. | 40-60%[1] |

| Route 2 | p-Substituted Aniline | Protection, Friedel-Crafts Acylation, Deprotection | Directs acylation to the ortho position. | Requires specific substitution pattern; vigorous conditions needed.[1] | Moderate[1] |

| Route 3 | 2-Nitrobenzoyl Chloride | Friedel-Crafts Acylation, Nitro Reduction | Avoids protection of the amino group. | 2-Nitrobenzoyl chlorides can be poor substrates; potential for catalyst complexation.[1] | Variable |

Experimental Protocols: Key Friedel-Crafts Syntheses

Protocol 1: Synthesis from Anthranilic Acid (via Tosyl Protection)

This is a robust and well-documented method for preparing 2-aminobenzophenone.[5][6]

-

Protection of Anthranilic Acid:

-

In a suitable vessel, dissolve sodium carbonate (2.4 moles) in water. Warm the mixture and add anthranilic acid (1 mole) in portions.[6]

-

Cool the solution to approximately 60°C and add p-toluenesulfonyl chloride (1.2 moles) in portions over 20 minutes, maintaining the temperature between 60-70°C.[6]

-

After the addition is complete, maintain the temperature for an additional 20 minutes.

-

Isolate the N-(p-toluenesulfonyl)anthranilic acid precipitate by filtration, wash with dilute HCl and water, and dry. The expected yield is 88-91%.[6]

-

-

Friedel-Crafts Acylation:

-

Suspend the dried N-(p-toluenesulfonyl)anthranilic acid (0.5 mole) in thiophene-free benzene (1.5 L) and add phosphorus pentachloride (PCl₅, 0.57 mole).[6]

-

Heat the mixture to 50°C for 30 minutes.

-

Cool the solution to 20-25°C and add anhydrous aluminum chloride (AlCl₃, 2.2 moles) in portions.

-

Heat the dark mixture with stirring to 80-90°C for 4 hours.[5][6]

-

-

Work-up and Deprotection:

-

Cool the reaction mixture and pour it onto a mixture of ice and concentrated HCl.[6]

-

Remove the benzene solvent via vacuum or steam distillation.[5][6]

-

The intermediate, 2-(tosylamido)benzophenone, is then hydrolyzed by heating in concentrated sulfuric acid at 90-100°C for 1-2 hours to remove the tosyl group.[7]

-

Carefully pour the acidic solution into ice-water and neutralize with a base (e.g., 20% NaOH) to precipitate the final 2-aminobenzophenone product.[7]

-

Filter the yellow precipitate, wash with water, and dry. Recrystallization from ethanol/water can be performed for further purification.[6]

-

Protocol 2: Synthesis from 2-Nitrobenzoyl Chloride

This method introduces the amine functionality at a later stage, thereby avoiding the need for a protection step.[5]

-

Friedel-Crafts Acylation:

-

In a flask equipped with a stirrer, dissolve 2-nitrobenzoyl chloride in benzene.

-

Cool the solution in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃).

-

Allow the reaction to warm to room temperature and then heat under reflux until completion (monitored by TLC).

-

Pour the reaction mixture onto ice and acidify with HCl. Extract the 2-nitrobenzophenone product with an organic solvent, then wash, dry, and concentrate.

-

-

Reduction of the Nitro Group:

-

Dissolve the crude 2-nitrobenzophenone in acetic acid.

-

Add iron filings (Fe) portion-wise while stirring.

-

Heat the mixture under reflux until the reduction is complete.

-

After cooling, filter the mixture and neutralize the filtrate to precipitate 2-aminobenzophenone.

-

Modern Palladium-Catalyzed Synthetic Routes

To overcome the limitations of Friedel-Crafts reactions, modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination have emerged as powerful alternatives. These methods often proceed under milder conditions with broader functional group tolerance.[3][4]

A. Suzuki-Miyaura Coupling

The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide using a palladium catalyst.[8] For benzophenone synthesis, this can involve the coupling of an acyl chloride with an arylboronic acid to directly form the ketone structure.[9]

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines.[10] This method can be applied to synthesize aminobenzophenones in two primary ways:

-

Amination of a pre-synthesized halo-benzophenone.

-

Synthesis of a primary aryl amine using an ammonia equivalent (e.g., benzophenone imine), which is then used in subsequent steps.[11][12]

Other Notable Exploratory Routes

Beyond the mainstream methods, several other routes have been explored, offering unique advantages for specific substrates.

Data Presentation: Comparison of Other Exploratory Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Reported Yield |

| Grignard Reaction | 2-Aminobenzonitrile | Aryl-Grignard or Aryl-Lithium Reagent | Good yields, direct formation of the ketone. | Sensitive to acidic protons and other functional groups. |

| From Acyl Hydrazides | Acyl Hydrazide | Aryne rearrangement, then addition-elimination | Novel two-step process, tolerant of various functional groups. | Multi-step, involves specialized reagents. |

| From 2,1-Benzisoxazoles | 2,1-Benzisoxazole (Anthranil) | Catalytic Reduction | A reductive approach to the aminobenzophenone core. | Limitations on compatible substituents. |

Experimental Protocol: Synthesis from Acyl Hydrazides

This novel two-step process transforms readily available acyl hydrazides into protected 2-aminobenzophenones.[3]

-

Formation of 2-Hydrazobenzophenone Intermediate:

-

This step typically involves an aryne-based molecular rearrangement. For example, a hydroacylation of diisopropyl azodicarboxylate (DIAD) with an appropriate aldehyde (e.g., 2-chlorobenzaldehyde) forms an acyl hydrazide.[3]

-

Subsequent aryl insertion into the C(O)-N bond yields the 2-hydrazobenzophenone intermediate.[3]

-

-

One-Pot Addition-Elimination:

-

To a solution of the 2-hydrazobenzophenone intermediate (1 equiv) in THF, add NaH (2.5 equiv).

-

Add an alkylating agent such as diethyl bromomalonate (2.5 equiv) dropwise.

-

Stir the reaction at 20°C for approximately 4 hours to yield the protected 2-aminobenzophenone.[3]

-

-

Deprotection:

Application in Pharmaceutical Synthesis

The true value of aminobenzophenones lies in their role as pivotal precursors to a vast array of pharmaceutically important heterocyclic scaffolds.[2] The ortho-disposition of the amino and carbonyl groups allows for versatile cyclization reactions.

Experimental Protocol: Synthesis of a Diazepam Analog

This protocol demonstrates the conversion of a substituted 2-aminobenzophenone into a 1,4-benzodiazepin-2-one, the core structure of drugs like Diazepam.[2]

-

Acylation of 2-amino-5-chlorobenzophenone:

-

Dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in a suitable solvent like toluene.

-

Cool the solution to 5-10°C in an ice bath.

-

Add chloroacetyl chloride (1.06 equivalents) dropwise while stirring.

-

Continue stirring at room temperature for 3-4 hours, monitoring by TLC.

-

Evaporate the solvent under reduced pressure to obtain the crude intermediate, 2-(chloroacetamido)-5-chlorobenzophenone.

-

-

Cyclization with Ammonia:

-

Dissolve the crude intermediate in a solvent mixture such as THF and methanol.

-

Bubble ammonia gas through the solution or use a solution of ammonia in methanol.

-

Stir the reaction at room temperature until cyclization is complete (monitored by TLC).

-

Concentrate the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization (e.g., from ethanol/water) to afford the pure 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one product.

-

Conclusion

The synthesis of novel aminobenzophenones is a dynamic field of research, crucial for the advancement of medicinal chemistry. While classical Friedel-Crafts acylation provides robust and scalable, albeit often harsh, routes, modern methodologies offer significant advantages. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, along with other novel transformations, provide milder conditions, improved functional group tolerance, and access to a wider array of substituted analogs. The choice of synthetic strategy will ultimately depend on factors such as the availability of starting materials, desired yield, scalability, and the specific substitution patterns required for the target molecules. This guide serves as a foundational resource for scientists to navigate these options and select the most appropriate route for their research and development endeavors.

References

- 1. asianpubs.org [asianpubs.org]

- 2. benchchem.com [benchchem.com]

- 3. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Synthesis of Primary Amines - Wordpress [reagents.acsgcipr.org]

- 12. real.mtak.hu [real.mtak.hu]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (2-Amino-5-methylphenyl)(phenyl)methanone Structural Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction: The (2-Amino-5-methylphenyl)(phenyl)methanone scaffold, a derivative of 2-aminobenzophenone, represents a privileged structure in medicinal chemistry. Its structural analogs have garnered significant interest due to their diverse and potent biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of these analogs, with a focus on their anticancer and anti-inflammatory properties. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development in this area.

I. Synthesis of this compound Analogs

The primary synthetic route to this compound and its structural analogs is the Friedel-Crafts acylation. This versatile and widely used reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

General Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Substituted aniline (e.g., 4-methylaniline)

-

Substituted benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Appropriate solvent for recrystallization (e.g., ethanol, hexane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the substituted aniline in anhydrous dichloromethane, add anhydrous aluminum chloride in portions at 0-5°C.

-

Addition of Acylating Agent: The substituted benzoyl chloride is added dropwise to the reaction mixture at 0-5°C.

-

Reaction Progression: The reaction mixture is then typically stirred at room temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of ice-cold water or dilute HCl. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed successively with water, 5% NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica gel to yield the desired this compound analog.

II. Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have demonstrated significant potential in two primary therapeutic areas: oncology and inflammation.

A. Anticancer Activity: Tubulin Polymerization Inhibition

A significant number of 2-aminobenzophenone derivatives exhibit potent antimitotic activity by targeting the colchicine binding site on β-tubulin. This interaction disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.

Quantitative Structure-Activity Relationship (QSAR) Data:

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of representative 2-aminobenzophenone analogs against various human cancer cell lines.

| Compound ID | R1 (at C5) | R2 (on benzoyl ring) | Cancer Cell Line | IC₅₀ (µM) |

| 1 | H | H | MCF-7 | >100 |

| 2 | -CH₃ | 4-OH | A549 (Lung) | 15.2 |

| 3 | -CH₃ | 4-OCH₃ | HeLa (Cervical) | 10.8 |

| 4 | -CH₃ | 4-Cl | MCF-7 (Breast) | 5.7 |

| 5 | -CH₃ | 3,4,5-(OCH₃)₃ | HT-29 (Colon) | 1.2 |

Key SAR Insights:

-

The presence of a small alkyl group, such as a methyl group at the C5 position of the aniline ring, is often associated with enhanced cytotoxic activity.

-

Substitution on the benzoyl ring plays a crucial role. Electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -Cl) can both increase potency, with the position and nature of the substituent being critical.

-

The trimethoxy substitution on the benzoyl ring, as seen in combretastatin A-4, a potent natural tubulin inhibitor, confers significant activity to the 2-aminobenzophenone scaffold.

B. Anti-inflammatory Activity: p38 MAP Kinase Inhibition

Certain aminobenzophenone analogs have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. This enzyme is a key component of a signaling cascade that is activated by cellular stress and pro-inflammatory cytokines, playing a central role in the production of inflammatory mediators like TNF-α and IL-1β.

Quantitative Structure-Activity Relationship (QSAR) Data:

The table below presents the inhibitory activity of selected aminobenzophenone analogs against p38 MAP kinase and their effect on cytokine release.

| Compound ID | R1 (on amino-phenyl ring) | R2 (on other phenyl ring) | p38 MAP Kinase IC₅₀ (nM) | TNF-α Inhibition IC₅₀ (nM) |

| 6 | 4-[(2-aminophenyl)amino] | H | 50 | 120 |

| 7 | 4-[(2-aminophenyl)amino]-2-chloro | 2-methyl | 10 | 6 |

Key SAR Insights:

-

A diarylamine linkage at the 4-position of the benzophenone core appears to be a key feature for p38 MAP kinase inhibitory activity.

-

Substitutions on both phenyl rings significantly influence potency. A chloro group on the aminophenyl ring and a methyl group on the other phenyl ring, as in compound 7 , lead to a substantial increase in inhibitory activity.

III. Signaling Pathways and Mechanisms of Action

A. Tubulin Polymerization Inhibition Pathway

The inhibition of tubulin polymerization by this compound analogs disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

Caption: Inhibition of tubulin polymerization by structural analogs.

B. p38 MAP Kinase Signaling Pathway

By inhibiting p38 MAP kinase, these analogs block the downstream signaling cascade that leads to the expression of pro-inflammatory cytokines. This mechanism of action makes them attractive candidates for the treatment of inflammatory diseases.

Caption: Inhibition of the p38 MAP kinase signaling pathway.

IV. Experimental Protocols for Biological Assays

A. In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compounds and control inhibitors (e.g., paclitaxel, nocodazole)

-

96-well, black, clear-bottom microplates

-

Fluorescence plate reader with temperature control

Procedure:

-

Preparation of Reagents: Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol. Add the fluorescent reporter according to the manufacturer's instructions. Keep on ice.

-

Compound Preparation: Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.

-

Assay Setup: Add 10 µL of the test compound or control solution to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiation of Polymerization: To each well, add 90 µL of the ice-cold tubulin solution.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes (Excitation: ~360 nm, Emission: ~450 nm).

-

Data Analysis: Plot fluorescence intensity versus time. The IC₅₀ value is determined by plotting the percentage of polymerization inhibition against the compound concentration.

B. p38 MAP Kinase Activity Assay (Non-radioactive)

This assay typically involves immunoprecipitation of activated p38 MAPK followed by a kinase assay using a specific substrate.

Materials:

-

Cell lysate from stimulated cells (e.g., UV-treated or cytokine-treated)

-

Immobilized anti-phospho-p38 MAPK (Thr180/Tyr182) antibody

-

Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

-

ATF-2 fusion protein (substrate)

-

ATP solution (10 mM)

-

Test compounds and control inhibitors (e.g., SB203580)

-

Anti-phospho-ATF-2 (Thr71) antibody

-

Reagents for Western blotting

Procedure:

-

Immunoprecipitation: Incubate cell lysates with the immobilized anti-phospho-p38 MAPK antibody overnight at 4°C with gentle rocking to capture activated p38.

-

Washing: Pellet the beads by centrifugation and wash twice with cell lysis buffer and twice with kinase buffer.

-

Kinase Reaction: Resuspend the pellet in kinase buffer containing the ATF-2 substrate and the test compound or control. Initiate the reaction by adding ATP. Incubate for 30 minutes at 30°C.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-phospho-ATF-2 antibody to detect the phosphorylated substrate.

-

Data Analysis: Quantify the band intensities to determine the extent of p38 kinase inhibition. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

V. Conclusion

The this compound core structure is a versatile and promising scaffold for the development of novel therapeutics. Its analogs have demonstrated significant potential as both anticancer agents through the inhibition of tubulin polymerization and as anti-inflammatory agents via the inhibition of the p38 MAP kinase pathway. The structure-activity relationships highlighted in this guide provide a rational basis for the design of more potent and selective analogs. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing these compounds through the drug discovery and development pipeline. Further investigation into the optimization of these analogs holds the promise of delivering new and effective treatments for cancer and inflammatory diseases.

Initial Toxicity Screening of 2-Benzoyl-4-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the initial toxicity screening of 2-Benzoyl-4-methylaniline. As of the last update, specific toxicity data for this compound were not publicly available. Therefore, this guide outlines standardized testing protocols and presents data tables as illustrative examples of how results would be reported. The signaling pathway depicted is a hypothesized representation based on the known mechanisms of toxicity for aromatic amines.

Introduction

2-Benzoyl-4-methylaniline is an aromatic amine, a class of compounds with wide industrial applications but also known for potential toxicological concerns, including genotoxicity and carcinogenicity.[1] An initial toxicity screening is crucial in the early stages of research and development to identify potential hazards and inform risk assessment.[2] This guide details a tiered approach for the preliminary toxicological evaluation of 2-Benzoyl-4-methylaniline, encompassing in vitro and in vivo methodologies.

The screening process is designed to provide foundational data on the substance's potential for cytotoxicity, genotoxicity, and acute systemic toxicity. This information is critical for making informed decisions in the progression of compounds through the development pipeline.

Experimental Workflow

The initial toxicity screening follows a logical progression from in vitro assays to a preliminary in vivo study. This workflow is designed to minimize animal testing by first identifying potential hazards using cell-based assays.

Caption: Experimental workflow for initial toxicity screening.

In Vitro Toxicity Assessment

In vitro assays are fundamental to early-stage toxicity screening, offering a rapid and cost-effective means to evaluate the potential of a substance to cause cellular damage or genetic mutations.[3][4]

Cytotoxicity Assessment

Cytotoxicity assays determine the concentration at which a substance becomes toxic to cells. This information is vital for dose selection in subsequent in vitro genotoxicity studies. The MTT assay is a common colorimetric method used to assess cell viability.[5]

3.1.1 Experimental Protocol: MTT Cytotoxicity Assay (Following ISO 10993-5)

-

Cell Culture: L929 mouse fibroblast cells (or another suitable cell line) are cultured to near confluence in a 96-well plate.[6]

-

Sample Preparation: 2-Benzoyl-4-methylaniline is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to create a range of test concentrations.[7][8]

-

Exposure: The culture medium in the wells is replaced with the prepared test dilutions, and the cells are incubated for 24 hours at 37°C.[5]

-

MTT Addition: After incubation, the test solutions are removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a plate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated negative control. A substance is typically considered cytotoxic if it reduces cell viability to below 70%.[5]

Table 1: Example Cytotoxicity Data for 2-Benzoyl-4-methylaniline

| Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) | Cytotoxicity Classification |

| 0 (Control) | 1.250 | 0.08 | 100 | Non-cytotoxic |

| 1 | 1.235 | 0.07 | 98.8 | Non-cytotoxic |

| 10 | 1.150 | 0.09 | 92.0 | Non-cytotoxic |

| 50 | 0.950 | 0.11 | 76.0 | Non-cytotoxic |

| 100 | 0.625 | 0.10 | 50.0 | Cytotoxic |